Phenylpropionic acid, alpha-amino-2-fluoro-4-hydroxy-5-methoxy-
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Description
Phenylpropionic acid, alpha-amino-2-fluoro-4-hydroxy-5-methoxy- is a useful research compound. Its molecular formula is C10H12FNO4. The purity is usually 95%.
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Biological Activity
Phenylpropionic acid, alpha-amino-2-fluoro-4-hydroxy-5-methoxy- (commonly referred to as a fluorinated phenylpropionic acid derivative), has garnered attention in various fields of biological research due to its potential pharmacological applications. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.
Phenylpropionic acid derivatives typically exhibit unique chemical properties that enhance their biological activity. The specific compound , with modifications such as fluorination and methoxylation, may influence its interaction with biological targets.
Recent studies have highlighted the biocatalytic synthesis of such compounds, where enzymes are utilized to produce chiral amino acids and alcohols efficiently. For instance, the use of lipases has been reported for the synthesis of β-fluorophenyl-substituted β-amino acid enantiomers, showcasing the compound's potential for enantioselective applications in pharmaceuticals .
Biological Activity
The biological activity of phenylpropionic acid derivatives can be categorized into several key areas:
- Antiviral Activity : Some derivatives have shown promise as inhibitors of viral proteases. For example, a related compound was utilized in the synthesis of AG7088, a rhinovirus protease inhibitor, demonstrating significant antiviral properties .
- Neuroprotective Effects : Research indicates that certain phenylpropionic acid derivatives may possess neuroprotective properties. In vitro studies have suggested that these compounds can enhance cell viability against neurotoxic agents, providing insights into their potential use in treating neurodegenerative diseases .
- Enzyme Inhibition : The compound is also being studied for its ability to inhibit key enzymes involved in various metabolic pathways. For example, derivatives with hydroxy groups have been shown to selectively inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in Alzheimer's disease pathology .
Case Study 1: Antiviral Properties
In a study examining the antiviral efficacy of phenylpropionic acid derivatives, researchers synthesized several fluorinated variants and evaluated their inhibitory effects on rhinovirus replication. The most effective derivative exhibited an IC50 value significantly lower than that of existing antiviral agents, highlighting its potential as a new therapeutic option .
Case Study 2: Neuroprotection in SH-SY5Y Cells
Another investigation focused on the neuroprotective effects of these compounds against amyloid-beta-induced toxicity in SH-SY5Y cells. The results indicated a dose-dependent increase in cell viability with specific derivatives, suggesting their role as protective agents against oxidative stress .
The mechanisms underlying the biological activities of phenylpropionic acid derivatives are complex and multifaceted:
- Cell Signaling Modulation : These compounds may interact with cell signaling pathways that regulate apoptosis and cell survival. For instance, certain derivatives have been shown to modulate mitochondrial function and induce apoptosis through mitochondrial permeability transition pore opening .
- Enzyme Interaction : The structural modifications in these compounds enhance their binding affinity to target enzymes, leading to effective inhibition. This is particularly relevant for compounds targeting AChE and BuChE in neurodegenerative disease models .
Data Table: Biological Activity Overview
Properties
IUPAC Name |
2-amino-3-(2-fluoro-4-hydroxy-5-methoxyphenyl)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO4/c1-16-9-3-5(2-7(12)10(14)15)6(11)4-8(9)13/h3-4,7,13H,2,12H2,1H3,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSSIQLKAPFWBCQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)CC(C(=O)O)N)F)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.